Sodium sulfate

Description

Contextualization within Modern Chemical Science and Engineering

In the landscape of modern chemical science and engineering, sodium sulfate (B86663) holds a multifaceted role. It is a key commodity chemical, with global production estimated between 5.5 and 6 million tonnes annually. wikipedia.org Its relevance stems from its diverse applications, which include its use as a filler in powdered laundry detergents, a fining agent in glass manufacturing to eliminate air bubbles from molten glass, and as a crucial component in the Kraft process for paper pulping. wikipedia.orgvedantu.compciplindia.com

From a chemical engineering perspective, sodium sulfate is significant both as a desired product and as a byproduct. Manufacturing processes like the Mannheim and Hargreaves processes are designed for its synthesis, often alongside the production of hydrochloric acid. sopplant.comchemicalbook.com Conversely, it emerges as a substantial byproduct in other chemical processes, such as in the production of rayon and, more recently, in the hydrometallurgical recycling of lithium-ion batteries. wikipedia.orgaquametals.com The management and potential valorization of this byproduct stream present an ongoing challenge and an area of active research, aiming for more sustainable and circular economic models. aquametals.com

Advanced research also focuses on the unique physicochemical properties of its various hydrated forms for novel applications. For instance, the high heat of crystallization of its decahydrate (B1171855) form, known as Glauber's salt, has been explored for use in passive solar heating systems for thermal energy storage. wikipedia.orgchemicalbook.com In laboratory settings, its anhydrous form is widely utilized as an inert and efficient drying agent for organic solvents. wikipedia.orgvedantu.com

Historical Trajectories and Contemporary Significance of this compound Inquiry

The history of this compound is intertwined with the development of industrial chemistry. The decahydrate form was first discovered in 1625 by the Dutch-German chemist Johann Rudolf Glauber in Austrian spring water. wikipedia.orgbyjus.com He named it sal mirabilis, or "miraculous salt," for its medicinal properties. wikipedia.org

Its industrial significance began to flourish in the 18th century when it was used as a raw material for producing soda ash (sodium carbonate). wikipedia.orgbyjus.com This demand surged in the 19th century, which led to the development of the Leblanc process, a large-scale industrial method for soda ash production where this compound was a key intermediate. wikipedia.org

Today, the contemporary significance of this compound inquiry has shifted. While its traditional applications in the detergent, paper, and glass industries remain vital, new research avenues have emerged. vedantu.commeajudacleo.com A significant area of modern investigation is its role in the deterioration of building materials. The crystallization pressure exerted by this compound hydrates within the pores of stone and concrete is a major cause of weathering and decay in heritage buildings and infrastructure. tue.nlresearchgate.netresearchgate.net Understanding the mechanisms of its crystallization and phase transitions is therefore critical for developing conservation and protection strategies. researchgate.netnih.gov

Furthermore, its generation as a waste product in the burgeoning field of lithium battery recycling highlights a modern challenge. aquametals.com Research is actively seeking innovative ways to either reduce its production or convert it into more valuable chemical products, reflecting a broader push towards green chemistry and sustainable industrial practices. aquametals.com

Multidisciplinary Research Paradigms Applied to this compound Systems

The study of this compound systems necessitates a multidisciplinary approach, integrating principles from chemistry, physics, materials science, and geology.

Chemical and Thermodynamic Studies: Researchers investigate the fundamental properties of this compound, including its unusual solubility curve in water, which shows a sharp increase up to 32.384 °C before becoming nearly independent of temperature. wikipedia.orgchemicalbook.com This point serves as a precise calibration standard for thermometers. wikipedia.org Thermodynamic properties such as enthalpy of formation, molar entropy, and heat capacity are crucial for modeling its behavior in industrial processes. wikipedia.orgacs.org High-pressure and high-temperature studies using techniques like Brillouin spectroscopy in diamond anvil cells help to determine the equation of state and thermodynamic properties of its aqueous solutions under extreme conditions. aip.org

Crystallization and Materials Science: The kinetics and mechanisms of this compound crystallization are a major focus, particularly concerning its damaging effects on porous materials. tue.nlresearchgate.net Advanced techniques like environmental scanning electron microscopy (ESEM) and X-ray diffraction (RH-XRD) are used to observe phase transitions between its anhydrous form (thenardite) and its hydrated forms (mirabilite and the metastable heptahydrate) in real-time and within porous substrates. researchgate.netnih.gov This research is vital for understanding weathering phenomena in geology and civil engineering. researchgate.netresearchgate.net

Environmental and Sustainability Research: From an environmental standpoint, studies focus on the sustainable management of this compound byproducts. aquametals.com This includes developing methods to purify this compound from waste streams, such as through slow cooling crystallization to remove impurities like arsenic. utep.edu Research also explores its role in the durability of modern materials, for instance, investigating the performance of stabilized clays (B1170129) subjected to this compound attack in geotechnical engineering. researchgate.net

Fundamental Principles Guiding Current this compound Investigations

Current research into this compound is guided by several fundamental scientific principles.

Phase Equilibria and Thermodynamics: The phase diagram of the Na₂SO₄-H₂O system is central to understanding its behavior. tue.nl Investigations are driven by the principles of thermodynamics, which govern the stability of its different solid phases (thenardite, mirabilite, and metastable forms) under varying conditions of temperature, humidity, and pressure. tue.nlresearchgate.net Research has shown that under certain non-equilibrium conditions, such as rapid evaporation in micropores, the anhydrous thenardite can precipitate directly from solution at temperatures below the equilibrium transition point of 32.4°C. researchgate.net

Nucleation and Crystal Growth Kinetics: The principles of nucleation theory (both primary and secondary) and crystal growth models are applied to understand how and how fast this compound crystals form. researchgate.net The rate of crystallization and the specific phase that forms can be influenced by factors such as the degree of supersaturation, the presence of seed crystals, and confinement within a porous medium. tue.nlresearchgate.net These kinetic factors are crucial for explaining the significant damage this salt can cause, as rapid crystallization of phases like mirabilite can generate immense pressure. researchgate.net

Solution Chemistry and Ion Interactions: The behavior of this compound in aqueous solutions is governed by the principles of electrolyte chemistry. The interaction of sodium (Na⁺) and sulfate (SO₄²⁻) ions with water molecules affects properties like solubility and compressibility. aip.org Studies have shown that sulfate ions act as "structure-makers," enhancing the hydrogen-bond network of the surrounding water. aip.org This influences the thermodynamic properties of the solution and the crystallization process itself.

Reaction Kinetics and Process Chemistry: For industrial synthesis, the principles of chemical reaction kinetics are paramount. The Mannheim and Hargreaves processes, for example, are optimized based on reaction rates, temperature, and reactant concentrations to maximize the yield and purity of this compound. sopplant.comchemicalbook.comgoogle.com In the context of byproducts from processes like lithium battery recycling, understanding the reaction pathways that lead to this compound formation is the first step in designing alternative, more sustainable chemical routes. aquametals.com

Data and Tables

Physical and Chemical Properties of this compound

| Property | Anhydrous (Thenardite) | Decahydrate (Glauber's Salt) |

| Chemical Formula | Na₂SO₄ | Na₂SO₄·10H₂O |

| Molar Mass | 142.04 g/mol byjus.com | 322.20 g/mol byjus.com |

| Appearance | White crystalline solid byjus.com | Colorless/white monoclinic crystals aquametals.com |

| Density | 2.664 g/cm³ byjus.com | 1.464 g/cm³ byjus.com |

| Melting Point | 884 °C aquametals.com | 32.38 °C (decomposes) wikipedia.org |

| Boiling Point | 1429 °C byjus.com | N/A |

| Solubility in Water | Rises to 49.7 g/100 mL at 32.384 °C wikipedia.org | Highly soluble wikipedia.org |

Thermodynamic Properties of Anhydrous this compound

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -1387.1 | kJ/mol wikipedia.org |

| Standard Molar Entropy (S°) | 149.6 | J/(mol·K) wikipedia.org |

| Heat Capacity (cₚ) | 128.2 | J/(mol·K) wikipedia.org |

Global Production of this compound (Decahydrate form)

| Year | Annual Production (Mt/a) | Notes |

| 1985 | ~4.5 | Production was roughly half from natural sources and half from chemical processes. wikipedia.org |

| 2000-2006 | 5.5 - 6.0 | Natural production increased to ~4 Mt/a, while chemical byproduct production decreased. wikipedia.org |

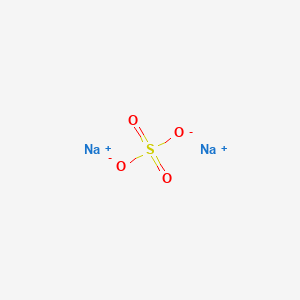

Structure

2D Structure

Properties

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Fundamental Physico Chemical Investigations of Sodium Sulfate Systems

Crystallographic Characterization and Polymorphism of Sodium Sulfate (B86663) Phases

Sodium sulfate exists in several anhydrous and hydrated forms, each with distinct crystal structures and stability ranges. Understanding these phases is crucial for comprehending its behavior in various chemical and physical environments.

Structural Elucidation of Anhydrous this compound (Thenardite) Crystalline Forms

Anhydrous this compound (Na₂SO₄) is known to exist in multiple polymorphs, with Thenardite being the most commonly encountered stable form at ambient temperatures and pressures.

Thenardite, often designated as Na₂SO₄(V), is the stable anhydrous form of this compound at temperatures above approximately 32.4°C le-comptoir-geologique.comebner-co.deresearchgate.net. It crystallizes in the orthorhombic system, typically belonging to the Fddd space group materialsproject.orgmindat.orgmaterialsproject.orgcrystallography.net. The structure consists of sodium cations coordinated by six oxygen atoms, forming distorted NaO₆ polyhedra, which are interconnected with sulfate (SO₄²⁻) tetrahedra materialsproject.orgmaterialsproject.org. The Na-O bond distances range from approximately 2.31 to 2.49 Å, while the S-O bond lengths in the sulfate groups are around 1.47-1.48 Å materialsproject.orgmaterialsproject.org.

Another anhydrous polymorph, Na₂SO₄(III), is stable in the temperature range of 200°C to 228°C researchgate.netrruff.info. This phase can be quenched to room temperature and exists in a metastable state if kept dry rruff.info. Na₂SO₄(III) adopts an orthorhombic crystal structure with the Cmcm space group materialsproject.orgrruff.info. Its cell parameters are approximately a = 5.607 Å, b = 8.955 Å, and c = 6.967 Å rruff.info. This phase can also form through evaporation processes under low relative humidity conditions researchgate.net.

Other anhydrous forms, Na₂SO₄(I) and Na₂SO₄(II), are known to exist only at significantly higher temperatures, above 270°C and 225°C, respectively researchgate.netiucr.orgiucr.org. Na₂SO₄(IV) has also been reported as a metastable phase researchgate.netiucr.org.

Table 2.1.1.1: Crystallographic Data for Anhydrous this compound Polymorphs

| Phase Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference(s) |

| Thenardite (V) | Orthorhombic | Fddd | 5.82–5.86 | 9.70–12.3 | 6.90–9.82 | materialsproject.orgmindat.orgcrystallography.net |

| Na₂SO₄(III) | Orthorhombic | Cmcm | 5.57–5.61 | 8.83–9.16 | 6.90–7.00 | materialsproject.orgrruff.info |

Anhydrous this compound (thenardite) typically crystallizes from aqueous solutions at temperatures exceeding its transition point to the decahydrate (B1171855), approximately 32.4°C le-comptoir-geologique.comebner-co.de. Crystallization can be induced by evaporation of the solvent or by cooling from higher temperature phases ebner-co.de. Studies employing models like the Mixed Suspension Mixed Product Removal (MSMPR) have investigated the kinetics of anhydrous this compound crystallization, focusing on linear crystal growth and nucleation rates researchgate.netresearchgate.net. These kinetic parameters are correlated with supersaturation, magma density, and stirring intensity researchgate.netresearchgate.net. The growth rate of anhydrous this compound crystals is primarily governed by the incorporation of ions into the crystal lattice at the surface researchgate.net. Dissolution and recrystallization processes in this compound solutions can be diffusion-controlled researching.cn.

Crystallographic Studies of this compound Hydrates

This compound forms several well-defined hydrate (B1144303) phases, with the decahydrate (mirabilite) being the most common and stable at lower temperatures.

This compound decahydrate, commonly known as Glauber's salt or mirabilite, has the chemical formula Na₂SO₄·10H₂O ebner-co.debyjus.comiycr2014.orgvedantu.comontosight.aiwikipedia.org. This mineral crystallizes in the monoclinic system, with the P2₁/c space group byjus.comontosight.aiwikipedia.org. Its structure is characterized by [Na(OH₂)₆]⁺ cations, which are octahedrally coordinated by water molecules. These octahedra are linked via edge-sharing to form one-dimensional chains byjus.comiycr2014.orgvedantu.comwikipedia.orgcore.ac.uk. Sulfate anions are integrated into this structure, connected to the sodium-water cations through hydrogen bonding vedantu.comwikipedia.org. Mirabilite is stable below approximately 32.38°C, undergoing a phase transition to anhydrous thenardite at this temperature ebner-co.debyjus.comnist.gov. In dry air, mirabilite is unstable and readily dehydrates to thenardite wikipedia.org.

Table 2.1.2.1: Crystallographic Data for this compound Decahydrate (Mirabilite)

| Phase Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

| Mirabilite (Decahydrate) | Na₂SO₄·10H₂O | Monoclinic | P2₁/c | 11.60–11.63 | 10.35–10.41 | 12.52–12.57 | 110.4–110.6 | byjus.comwikipedia.orgiucr.org |

This compound heptahydrate (Na₂SO₄·7H₂O) is a significant metastable phase that frequently appears as an intermediate during the crystallization of this compound solutions researchgate.netcore.ac.ukresearchgate.netnih.govacs.orgacs.org. This phase is often observed during rapid cooling processes, precipitating before the more stable decahydrate researchgate.net. Structural studies, primarily using X-ray diffraction, have characterized its complex crystallographic nature core.ac.uknih.govacs.orgacs.orgrsc.org. The heptahydrate has been described as having a triclinic unit cell with parameters a = 7.8865(14) Å, b = 8.096(8) Å, c = 8.2521(13) Å, α = 85.73(3)°, β = 86.239(15)°, γ = 88.59(3)° acs.org. Alternatively, it has been reported to possess a tetragonal unit cell with a = 7.1668 Å and c = 22.2120 Å rsc.org. In its structure, sodium cations are octahedrally coordinated by water molecules, with evidence of disorder in one of these water molecules core.ac.uknih.govacs.orgacs.org. The arrangement of hydrated sodium cations forms a three-dimensional network, distinct from the chain-like structures found in mirabilite core.ac.ukacs.org. The transition temperature for the metastable heptahydrate to an anhydrous form has been reported around 23.465 ± 0.004 °C nih.gov.

A this compound octahydrate (Na₂SO₄·8H₂O) phase has also been identified, particularly under high-pressure conditions (around 1.54 GPa), where sulfate ions directly coordinate with sodium ions core.ac.uknih.govacs.org.

Table 2.1.2.2: Crystallographic Data for this compound Heptahydrate

| Phase Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Heptahydrate | Na₂SO₄·7H₂O | Triclinic | P1 | 7.8865(14) | 8.096(8) | 8.2521(13) | 85.73(3) | 86.239(15) | 88.59(3) | acs.org |

| Heptahydrate (alt.) | Na₂SO₄·7H₂O | Tetragonal | P4₁2₁2 | 7.1668 | - | 22.2120 | - | - | - | rsc.org |

Compound Name Table

this compound

Thenardite

Mirabilite

Glauber's salt

this compound (III)

this compound (V)

this compound heptahydrate

this compound decahydrate

this compound octahydrate

Advanced Synthesis and Recovery Methodologies for Sodium Sulfate

Refined Crystallization Techniques for High Purity Sodium Sulfate (B86663) Production

Crystallization remains a cornerstone for obtaining pure sodium sulfate. Advanced techniques focus on controlling supersaturation, temperature, and solution composition to influence crystal size, morphology, and purity.

Evaporative crystallization is a widely employed method for concentrating solutions and inducing the precipitation of this compound. This process involves removing solvent (typically water) through evaporation, thereby increasing the solute concentration until supersaturation is reached, leading to crystal formation. Modern approaches often utilize multi-effect evaporators or mechanical vapor recompression (MVR) to enhance energy efficiency.

Research has demonstrated that controlling evaporation temperature and concentration ratios is key to achieving high purity. For instance, operating at an evaporation temperature of 60°C with a concentration ratio between 1.46 and 3.5 has been shown to improve both the yield and purity of this compound crystals, with reported purities reaching up to 98% researchgate.net. In other studies focused on coal chemical industry wastewater, optimal conditions for evaporation crystallization yielding granular anhydrous this compound with purity exceeding 99.0% were found to be a temperature of 130°C and a stirring rate of 300 rpm aidic.it. The use of double-effect evaporation, where crystals from the first effect serve as seeds in the second, can further improve crystal growth and separation efficiency google.com.

Table 1: Evaporation Crystallization Conditions for High Purity this compound

| Process Parameter | Value Range | Resulting Purity (Anhydrous Na₂SO₄) | Notes |

| Evaporation Temperature | 60°C | Up to 98% | Concentration ratio 1.46-3.5; improves yield and purity researchgate.net |

| Evaporation Temperature | 130°C | >99.0% | Stirring rate 300 rpm; optimal for granular product aidic.it |

| Evaporation Process | Double-effect | Improved efficiency | Uses crystals from first effect as seeds in the second google.com |

Cooling crystallization leverages the principle that the solubility of this compound decreases as the temperature of the solution drops. This method is particularly effective for precipitating this compound decahydrate (B1171855) (Glauber's salt) from aqueous solutions. By carefully controlling the cooling rate and final temperature, it is possible to influence crystal size and morphology, thereby impacting downstream processing and final product purity.

Table 2: Cooling Crystallization for Glauber's Salt Production

| Cooling Temperature (°C) | Resulting Hydrate (B1144303) | Subsequent Anhydrous Purity | Notes |

| -5 to 0 | Glauber's salt (Na₂SO₄·10H₂O) | ≥98.5% | Precipitates from concentrated solution goje-mvr.com |

| 15 (initial stage) | - | - | Helps remove unwanted compounds diva-portal.org |

| 5 (final stage) | Na₂SO₄·10H₂O | - | Yields hydrate with small amounts of organic compounds diva-portal.org |

| 18 - 20 | Na₂SO₄·10H₂O | - | Crystal morphology can vary with temperature researchgate.net |

The precise control of process parameters is paramount for achieving desired crystal morphology and high purity. Factors such as temperature, supersaturation, stirring rate, and cooling rate significantly influence these outcomes.

Temperature and Stirring Rate: Optimal operating conditions for producing granular anhydrous this compound with high purity (>99.0%) have been identified at 130°C and 300 rpm aidic.it. While organic matter in the feed can affect particle size distribution (D0.10), its impact on crystal morphology may be minimal aidic.it.

Supersaturation and Cooling Rate: High supersaturation can lead to more frequent particle collisions, exacerbating crystal agglomeration mdpi.com. Conversely, slower cooling rates tend to reduce crystal collisions and agglomeration, thereby enhancing product purity by minimizing lattice defects acs.orgmdpi.com. The relationship between supersaturation and crystal growth rate can follow parabolic or linear dependencies, influencing crystal habit researchgate.net.

Additives and Solution Composition: While not explicitly detailed in the provided context for this compound synthesis, in related crystallization processes, additives can be used to modify crystal habit and prevent agglomeration mdpi.com. The presence of impurities in the feed solution can also impact the purity of the final product, necessitating careful control of feed composition or pre-treatment steps aidic.itgoje-mvr.com.

Conversion Pathways for Anhydrous this compound from Hydrates and By-products

Converting this compound hydrates, primarily this compound decahydrate (Glauber's salt), into anhydrous this compound is a critical step in many recovery processes. This conversion is achieved through dehydration, typically by removing the water of crystallization.

The dehydration of this compound decahydrate (Na₂SO₄·10H₂O) is an endothermic process where the ten water molecules are released to form anhydrous this compound (Na₂SO₄) and water vapor vaia.combrainly.com. This reaction is reversible and can be influenced by vapor pressure and temperature tue.nl.

The mechanism involves the loss of water molecules from the crystal structure. Under certain conditions, such as exposure to water vapor, anhydrous this compound can initially form a skin of decahydrate, which can hinder complete hydration until sufficient liquid water is present to dissolve this layer publicationslist.orgresearchgate.net. During dehydration, the decahydrate breaks down into sub-micron aggregates of anhydrous this compound publicationslist.orgresearchgate.net. Studies using environmental scanning electron microscopy (ESEM) have shown that humidity cycling can lead to the formation of a microcrystalline porous structure of thenardite (anhydrous this compound) with an increased surface area and volume compared to the decahydrate researchgate.netresearchgate.net. The critical relative humidity for these transitions is around 75% researchgate.netresearchgate.net.

Conventional industrial drying methods for this compound decahydrate often involve heating in rotary or fluidized bed dryers at temperatures exceeding 150°C researchgate.net. However, these methods can lead to issues like dusting and particle breakage researchgate.net.

Table 3: Dehydration Conditions for this compound Decahydrate

| Method | Temperature (°C) | Relative Humidity (%) | Time (h) | Notes |

| Conventional Oven | >150 | N/A | Varies | Rotary or fluidized bed dryers; potential for dusting and particle breakage researchgate.net |

| Microwave Drying | Varies | N/A | Shorter | Alternative method; produces anhydrous Na₂SO₄ without crystal damage; faster than conventional oven drying researchgate.netscribd.comscribd.com |

| Furnace Dehydration | 85 | 1.5% (initial) | 4 | Followed by controlled hydration stages acs.org |

| Thermal Analysis | 80 | N/A | 5 | Used for determining dehydration temperatures; consistent with other methods acs.org |

Optimizing dehydration processes is crucial for efficient and economical production of anhydrous this compound, particularly for industrial applications. Microwave drying has emerged as a promising alternative to conventional thermal drying methods due to its speed and ability to preserve crystal integrity researchgate.netscribd.comscribd.com. This method can significantly reduce processing times and energy consumption compared to traditional rotary or fluidized bed dryers researchgate.net.

Other optimization strategies focus on achieving specific product qualities. For instance, methods have been developed that involve melting Glauber's salt and projecting the resulting liquor onto heated surfaces to rapidly evaporate water, followed by treatment with hot gases to complete the dehydration google.com. This approach aims for expeditious and economical production with minimal equipment expense google.com. In some advanced systems, like Veolia's HPD® crystallization technology, Glauber's salt is converted to anhydrous this compound through a multi-stage process involving forced circulation crystallization veoliawatertech.com.

The choice of dehydration method often depends on the desired purity, scale of operation, and economic considerations. For example, achieving high purity anhydrous this compound from industrial brines might involve selective crystallization of this compound hydrate followed by evaporative or non-evaporative dehydration google.com.

Sustainable Recovery and Purification of this compound from Industrial and Natural Sources

The drive towards a circular economy and stricter environmental regulations has spurred innovation in recovering this compound from sources that were previously considered waste. These efforts not only mitigate environmental impact but also unlock economic value by transforming byproducts into usable materials.

Extraction and Refinement from Brine Solutions and Saline Deposits

This compound is naturally abundant in saline lakes, salt flats, and underground deposits, primarily as the minerals mirabilite (Na₂SO₄·10H₂O) and thenardite (Na₂SO₄). Extraction from these natural sources typically involves either mining the solid deposits or pumping and evaporating brine solutions.

Brine Extraction: Brines are often concentrated through solar evaporation in shallow ponds during warmer months. As temperatures drop, this compound decahydrate (Glauber's salt) crystallizes out. The remaining liquor, which is more concentrated in other salts like sodium chloride, is then drained. Further processing involves separating the precipitated this compound, which may then be dehydrated to anhydrous this compound (thenardite). This method is widely used in regions like Saskatchewan, Canada, and the Great Salt Lake in Utah, USA. epa.govwipo.int

Refinement: Crude this compound, often referred to as "salt cake," typically contains impurities such as sodium chloride, magnesium salts, and organic matter. Refinement processes aim to achieve higher purity grades required for specific applications. Common refinement techniques include recrystallization, washing, and drying. Anhydrous this compound intended for high-purity applications generally requires a purity of at least 99.7%, with minimal calcium or magnesium content. epa.gov

Table 3.3.1.1: Purity Specifications for this compound Products

| Product Form | Minimum Purity (%) | Key Impurity Limits Mentioned | Source Reference |

| Salt Cake | 97 | N/A | epa.gov |

| Anhydrous this compound | 99.7 | No calcium or magnesium | epa.gov |

| Glauber's Salt | Similar to anhydrous | N/A | epa.gov |

Recovery from Pulp and Paper Industry Effluents (Kraft Process)

In the Kraft (sulfate) process for pulping wood, this compound is a crucial makeup chemical added to the recovery cycle. It is reduced in the recovery boiler to sodium sulfide (B99878) (Na₂S), replenishing the sulfur lost during pulping and maintaining the necessary chemical balance for lignin (B12514952) removal. mdpi.compzts.czbritannica.com

Byproduct Management: While this compound is integral to the Kraft process, losses can occur. Efforts to optimize the recovery cycle aim to minimize these losses and, in some cases, manage surplus this compound if process closures lead to an imbalance. britannica.comvalmet.com

Utilization of this compound from Viscose Rayon Manufacturing Waste Streams

The viscose rayon manufacturing process generates significant waste streams, often containing sulfuric acid, zinc sulfate, and this compound. The recovery of this compound from these effluents is an important aspect of waste valorization and process optimization. wipo.intatamanchemicals.com

Process Effluents: Viscose spinning baths typically contain a complex mixture of chemicals. Excess this compound is often formed as a byproduct. roadmaptozero.com

Recovery Techniques: Various methods are employed to recover this compound from these waste streams. These include:

Evaporation and Crystallization: Concentrating the effluent by evaporating water allows for the precipitation and separation of this compound, often as Glauber's salt, which can then be dehydrated. researchgate.netmurdoch.edu.au

Bipolar Membrane Treatment: Advanced techniques like bipolar membrane electrodialysis (BMED) can treat this compound waste liquids, converting them into alkali solutions (like sodium hydroxide) and sulfuric acid, which can be reused in upstream processes. This approach facilitates closed-loop utilization of the waste stream. wipo.intamazonaws.com

Recovery Rates: Closed-loop technologies in viscose processes can achieve this compound salt recovery rates of up to 60-70%. acs.org

Advanced Separation Technologies for By-product this compound

The recovery of this compound from complex industrial waste streams often necessitates advanced separation technologies that offer higher efficiency, selectivity, and energy savings compared to conventional methods.

Membrane Separation:

Nanofiltration (NF): NF membranes can selectively reject this compound while allowing smaller ions or water to pass, enabling concentration of this compound from dilute solutions or wastewater. This is particularly useful for treating effluents from industries like coal chemical production. researchgate.netresearchgate.net

Electrodialysis (ED) and Bipolar Membrane Electrodialysis (BMED): These electromembrane processes are effective for desalinating high-salinity wastewater and can convert this compound into valuable products like sulfuric acid and sodium hydroxide (B78521). BMED can achieve high purity (>95%) for these recovered acids and bases, with energy consumption as low as 1.4 kWh/kg of Na₂SO₄. mdpi.commdpi.com

Freeze Crystallization:

Pipe Freeze Crystallization (PFC): This energy-efficient technology (approx. 330 kJ/kg) recovers this compound by crystallizing it at low temperatures, offering a significant energy advantage over distillation (2200 kJ/kg). PFC has demonstrated the ability to recover this compound with increasing purity over time (from 50% to 84.9%) and improved recovery rates through process modifications. mdpi.com

Eutectic Freeze Crystallization (EFC): EFC exploits the temperature-dependent solubility of salts. It can recover this compound decahydrate with high purity (e.g., >90%) from brines, even in the presence of other salts like NaCl. coolseparations.nlwrc.org.za

Evaporation-Crystallization: While energy-intensive, optimized evaporation-crystallization processes can achieve high purity this compound (e.g., 96%). mdpi.com

Table 3.3.4.1: Comparison of Advanced Separation Technologies for this compound Recovery

| Technology | Primary Application | Typical Purity Achieved | Energy Efficiency (kJ/kg water) | Key Advantages |

| Nanofiltration (NF) | Concentrating Na₂SO₄ from dilute streams | High retention | N/A | Selective separation, water reuse |

| Bipolar Membrane ED (BMED) | Waste Na₂SO₄ to H₂SO₄ and NaOH | >95% (acid/base) | ~1.4 kWh/kg Na₂SO₄ | Converts waste to valuable products, closed-loop potential |

| Pipe Freeze Crystallization (PFC) | Saline wastewater treatment | 50-84.9% (increasing) | ~330 | Energy-efficient, zero-waste potential, recovers pure water |

| Eutectic Freeze Crystallization (EFC) | Hypersaline brines | >90% (Na₂SO₄·10H₂O) | Lower than evaporation | High purity salt and water recovery, effective for complex brines |

| Evaporation-Crystallization | Various brines and waste streams | ~96% | ~2200 | Established technology, can achieve high purity |

Impurity Management and Removal in this compound Recovery Processes

Managing impurities is critical for obtaining high-purity this compound suitable for various industrial applications. Impurities can originate from the source material or arise during the recovery process itself.

Common Impurities: These can include sodium chloride (from mixed salt deposits or brines), organic compounds (from black liquor or viscose waste), and metal ions (e.g., arsenic, lead, magnesium, calcium). acs.orgutep.eduic-mag.com

Removal Strategies:

Washing and Recrystallization: Standard methods like washing crystals and recrystallizing from solution are employed to remove soluble impurities. epa.govmdpi.com

Chemical Precipitation: For specific metal impurities, chemical precipitation can be effective. For instance, adding trisodium (B8492382) phosphate (B84403) and sodium sulfide can precipitate heavy metals and alkaline earth metals from this compound solutions. mdpi.com

Controlled Crystallization: Slow cooling crystallization, as opposed to rapid vacuum crystallization, can minimize the entrapment of mother liquor and associated impurities (like arsenic) within the this compound crystals. utep.edu

Organic Impurity Effects: Organic impurities can influence crystallization thermodynamics and kinetics by affecting solubility and increasing interfacial energy, potentially hindering the formation of pure this compound crystals. acs.orgic-mag.com

Pre-treatment: Techniques like activated carbon treatment can remove organic impurities and color from feed streams before crystallization. britannica.com

Compound List:

this compound (Na₂SO₄)

Mirabilite (Na₂SO₄·10H₂O)

Thenardite (Na₂SO₄)

Sodium chloride (NaCl)

Sodium hydroxide (NaOH)

Sodium sulfide (Na₂S)

Sodium carbonate (Na₂CO₃)

Sulfuric acid (H₂SO₄)

Zinc sulfate (ZnSO₄)

Potassium sulfate (K₂SO₄)

Ammonium sulfate ((NH₄)₂SO₄)

Sodium sulfite (B76179) (Na₂SO₃)

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Calcium carbonate (CaCO₃)

Calcium oxide (CaO)

Calcium chloride (CaCl₂)

Magnesium sulfate (MgSO₄)

Trisodium phosphate (Na₃PO₄)

Sodium sulfide (Na₂S)

Lead sulfate (PbSO₄)

Lead carbonate (PbCO₃)

Lithium carbonate (Li₂CO₃)

Phenol

Arsenic compounds (e.g., arsenate)

Hydrogen sulfide (H₂S)

Sodium sesquisulfate

Applications of Sodium Sulfate in Advanced Materials and Industrial Processes

Essential Component in Pulp and Paper Industry Chemical Cycles

Sodium sulfate (B86663) is a vital "make-up" chemical in the Kraft (sulfate) process, a dominant method for producing wood pulp. It is integral to maintaining the chemical balance and efficiency of the recovery cycle, which is essential for the economic and environmental viability of papermaking operations.

Sodium Sulfate in the Kraft (Sulfate) Process for Wood Pulping

In the Kraft process, wood chips are cooked with white liquor, a solution primarily composed of sodium hydroxide (B78521) (NaOH) and sodium sulfide (B99878) (Na₂S), to break down lignin (B12514952) and separate cellulose (B213188) fibers wikipedia.orgcamachem.com. This compound is added to the chemical recovery cycle as a source of sulfur and sodium to replenish chemicals lost during the pulping process crecompany.comvalmet.comelectronmachine.com. When introduced into the recovery boiler, this compound is reduced to sodium sulfide (Na₂S) through reaction with organic carbon in the black liquor wikipedia.orgmultitechpublisher.comknowpulp.comtappi.org. This conversion is critical for maintaining the sulfidity of the white liquor, which is the ratio of sodium sulfide to total sodium compounds, and is essential for the delignification efficiency valmet.com.

Chemical Recovery and Balance Maintenance in Pulping Operations

The Kraft process relies heavily on the recovery and reuse of chemicals. Black liquor, a byproduct of pulping, is burned in a recovery boiler to generate steam and recover inorganic chemicals in the form of smelt crecompany.comknowpulp.comtappi.org. This compound plays a key role in this recovery cycle by ensuring a continuous supply of sulfur and sodium, thereby maintaining the chemical balance of the white liquor crecompany.comvalmet.com. By replenishing lost sulfur compounds, this compound helps sustain the correct sulfidity levels necessary for efficient lignin removal and optimal pulping conditions valmet.commultitechpublisher.com. Furthermore, the presence of this compound in the recovery boiler melt can lower the smelt's melting point, contributing to smoother boiler operation and reducing the risk of fouling crecompany.com.

Contributions to Textile Processing and Detergent Formulations Research

Function of this compound as an Electrolyte in Textile Dyeing Processes

In textile dyeing, especially with anionic dyes on cellulosic fibers like cotton, this compound acts as an electrolyte crecompany.comaustinpublishinggroup.comsustainability-directory.comkuet.ac.bd. Cellulosic fibers, when in an aqueous dye bath, develop a negative surface charge due to hydroxyl ions. This negative charge typically causes electrostatic repulsion between the fiber and anionic dye molecules, hindering dye uptake. This compound, by increasing the ionic strength of the dye bath, neutralizes these negative charges on the fiber surface. It creates an ionic environment that reduces the repulsion between dye molecules and fibers, thereby facilitating better dye-fiber interaction and penetration crecompany.comaustinpublishinggroup.comsustainability-directory.com. This electrolyte effect is crucial for achieving efficient exhaustion of dyes onto the fiber austinpublishinggroup.comkuet.ac.bdfibre2fashion.com.

Impact of this compound on Dye Absorption and Fixation Mechanisms on Fibers

The presence of this compound significantly impacts the mechanisms of dye absorption and fixation. It acts as a leveling agent, slowing down the dyeing process and allowing dye molecules more time to penetrate the fibers evenly, thus promoting uniform coloration and preventing patchy dyeing crecompany.comqyjchem.com. This compound also influences dye solubility, increasing it in the dye bath, which ensures dye molecules are readily available for bonding with fibers crecompany.com. Furthermore, it can promote dye aggregation, which, by reducing dye solubility, can enhance dye transfer to the fiber surface whiterose.ac.ukwhiterose.ac.uk. Research indicates that this compound can improve the adsorption rate of dyes and reduce the half-dyeing time, leading to more efficient dyeing processes researchgate.netmdpi.com. It also helps stabilize dye molecules, leading to better bonding with fibers and improved color fastness crecompany.com.

Environmental Dynamics and Sustainable Management of Sodium Sulfate

Geochemical Cycling and Natural Distribution of Sodium Sulfate (B86663)

Sodium sulfate is an integral component of the Earth's sulfur cycle, naturally occurring in various environments. heraproject.com Its distribution and movement are governed by a series of interconnected physical and chemical processes in both terrestrial and aquatic systems.

Formation and Dissolution Processes of this compound Minerals (e.g., Mirabilite, Thenardite, Glauberite)

This compound exists in nature primarily in mineral forms, with its state being highly dependent on environmental conditions such as temperature and water activity. The most common this compound minerals are mirabilite (Na₂SO₄·10H₂O), thenardite (Na₂SO₄), and glauberite (B1149158) (Na₂Ca(SO₄)₂).

Mirabilite (Na₂SO₄·10H₂O): Also known as Glauber's salt, mirabilite is a hydrated this compound that typically forms as an evaporite from this compound-rich brines. wikipedia.org Its formation is favored by low temperatures; its solubility decreases sharply as the temperature drops, causing it to precipitate from saline solutions, particularly in cold seasons. le-comptoir-geologique.com This process is observed in saline playa lakes and around saline springs. wikipedia.org Mirabilite is unstable in dry air and readily dehydrates, transforming into a white powder of thenardite. wikipedia.org This transition involves a significant volume change. researchgate.net

Thenardite (Na₂SO₄): This is the anhydrous form of this compound. It can precipitate directly from brines at temperatures above 32.38 °C. However, in the geological record, thenardite is often a secondary mineral formed through the dehydration of mirabilite. copernicus.orgresearchgate.net This transformation can be triggered by an increase in temperature, burial, or interaction with concentrated salt solutions. copernicus.org Thenardite can, in turn, absorb water to convert back into mirabilite. wikipedia.org

Glauberite (Na₂Ca(SO₄)₂): This double sulfate of sodium and calcium is also an evaporite mineral. It can form directly through subaqueous precipitation on a depositional floor or through interstitial growth within a clay-rich matrix. researchgate.net The extraction of this compound from minerals containing glauberite often involves dissolving them at low temperatures to decompose the glauberite and increase the yield. google.com

The cyclical transformation between mirabilite and thenardite is a key dynamic in environments with fluctuating temperature and humidity, such as arid and semi-arid regions. researchgate.netresearchgate.net

Transport and Fate of this compound in Aquatic and Terrestrial Ecosystems

The transport and fate of this compound in the environment are largely dictated by its high solubility in water.

Aquatic Ecosystems: In freshwater systems, this compound exists as dissociated sodium (Na⁺) and sulfate (SO₄²⁻) ions. Its concentration can be elevated due to natural sources, such as the weathering of rocks, or anthropogenic activities like mining and industrial effluent discharge. nih.govvttresearch.com The toxicity of sulfate to aquatic organisms is well-documented and can be influenced by other ions present in the water; for instance, increasing sodium concentrations can sometimes protect against sulfate-induced toxicity in certain aquatic insects. nih.govresearchgate.net Sulfate participates in the broader sulfur cycle, where it can be taken up by organisms or reduced to sulfides by anaerobic bacteria in sediment. heraproject.com

Terrestrial Ecosystems: When released to soil, this compound is expected to have very high mobility. nih.gov It dissolves in soil moisture, dissociating into its constituent ions which can then migrate downwards through the soil profile with water movement. nih.gov This can lead to the contamination of groundwater. Geochemical modeling shows that groundwater can evolve into a Na-SO₄ type through the dissolution of gypsum and ion exchange processes where calcium and magnesium are exchanged for sodium. usgs.gov In arid regions, repeated irrigation and evapotranspiration can lead to the accumulation of salts like this compound in the soil. ucdavis.edu

Influence of this compound on Soil Salinization and Plant Physiology

High concentrations of this compound in soil contribute to soil salinization, which can have significant and often detrimental effects on plant life.

Soil salinization occurs when soluble salts accumulate in the soil profile. This compound is one of the salts, along with sodium chloride, that contributes to this issue. nih.govmdpi.com High concentrations of Na⁺ can degrade soil structure by causing the dispersion of clay particles, which reduces water infiltration and permeability. ucdavis.edumdpi.com This condition is characteristic of sodic soils. ucdavis.edu

The physiological impacts on plants are complex. While much research has focused on sodium chloride (NaCl), studies show that this compound (Na₂SO₄) can be equally or even more inhibitory to the growth of certain species, including wheat, barley, and tomato. nih.govproquest.com

Key physiological effects include:

Growth Inhibition: High concentrations of Na₂SO₄ lead to significant decreases in plant dry weight and leaf area. cdnsciencepub.com

Nutrient Imbalance: The sulfate anion (SO₄²⁻) can interfere with the uptake and transport of essential macronutrients such as calcium, magnesium, and potassium. researchgate.net In Brassica rapa, exposure to Na₂SO₄ decreased shoot contents of calcium, manganese, and phosphorus more significantly than NaCl did. nih.gov

Osmotic Stress and Ion Toxicity: Like other salts, Na₂SO₄ induces osmotic stress, making it harder for plants to absorb water. Additionally, both sodium and sulfate ions can have specific toxic effects. The higher toxicity of Na₂SO₄ compared to NaCl in some plants appears to be due to the increased toxicity of sulfate over chloride, rather than an interactive effect with sodium. nih.gov

Photosynthesis: While stomatal conductance may decrease in response to Na₂SO₄ salinity, photosynthetic rates are not always greatly affected, except at very high concentrations. cdnsciencepub.com

Table 1: Comparative Effects of this compound (Na₂SO₄) vs. Sodium Chloride (NaCl) on Plant Physiology

| Parameter | Effect of this compound (Na₂SO₄) | Effect of Sodium Chloride (NaCl) | Reference |

|---|---|---|---|

| Overall Growth Inhibition | Often more inhibitory than NaCl for species like barley, wheat, and tomato. | Inhibitory, but sometimes less so than Na₂SO₄. | nih.govproquest.com |

| Nutrient Uptake | Sulfate anion interferes with Ca, Mg, and K uptake. Stronger negative effect on Ca, Mn, and P content in some species. | Chloride is less disruptive to the uptake of other anions compared to sulfate. | researchgate.netnih.gov |

| Soil pH | Can significantly increase soil pH, leading to more alkaline conditions. | Less impact on increasing soil pH compared to Na₂SO₄. | mdpi.com |

| Leaf Morphology | Increases leaf succulence and palisade cell layers, but effect is less pronounced than with NaCl. | More pronounced effect on increasing leaf succulence and palisade cell layers. | cdnsciencepub.com |

| Leaf Senescence | Can cause earlier leaf senescence at high concentrations. | Less damaging in terms of early senescence compared to Na₂SO₄ at similar high concentrations. | cdnsciencepub.com |

Environmental Analytical Methods for this compound Monitoring

Accurate monitoring of this compound and its constituent ions in the environment is crucial for assessing water quality, soil health, and atmospheric composition. This requires robust analytical methods for both quantification and speciation.

Quantification and Speciation of Sulfate Ions in Water and Soil Samples

Several methods are employed to determine the concentration and chemical form of sulfate ions in water and soil extracts.

Quantification Methods: Common techniques for measuring total sulfate concentration include gravimetric analysis, turbidimetry, colorimetry, and ion chromatography. olympianwatertesting.com

Gravimetric Analysis: A traditional method where sulfate is precipitated from a solution, typically as barium sulfate (BaSO₄), which is then filtered, dried, and weighed. scispace.com

Turbidimetry: This method relies on the reaction of sulfate ions with barium chloride to form a fine precipitate of barium sulfate. The resulting turbidity (cloudiness) of the solution is measured with a spectrophotometer and is proportional to the sulfate concentration. scispace.com

Colorimetric Methods: These involve a reaction that produces a colored compound, where the color intensity is related to the sulfate concentration. One automated method uses methylthymol blue, where excess barium reacts with the indicator after precipitating barium sulfate. nemi.gov

Ion Chromatography (IC): A highly sensitive and selective method that separates sulfate ions from other anions in a sample before quantification. olympianwatertesting.com

Flame Photometric Analysis: A newer method involves adding a known amount of barium chloride to the sample. The insoluble barium sulfate that forms reduces the barium concentration, and the remaining barium is measured using a flame spectrophotometric analyzer to calculate the original sulfate amount. scispace.comsciencepublishinggroup.com

Speciation Methods: Determining the chemical form of sulfur (e.g., distinguishing inorganic sulfate from organic ester sulfates) is more complex. X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for this purpose. It can provide "fingerprints" of different sulfur compounds, allowing for the characterization of sulfur speciation in soil and sediment samples without extensive chemical extraction. nih.govresearchgate.net Research has shown that in soil profiles, sulfur can exist in various oxidation states, with the predominant forms often being highly oxidized inorganic sulfates and ester sulfates. researchgate.net In aqueous solutions, Raman spectroscopy can be used to study the speciation of sulfate, for example, by detecting the formation of contact ion pairs (CIP) like MgSO₄(aq). researchgate.net

Table 2: Analytical Methods for Sulfate Determination in Environmental Samples

| Method | Principle | Application | Reference |

|---|---|---|---|

| Gravimetric Analysis | Precipitation of sulfate as barium sulfate (BaSO₄), followed by drying and weighing. | Quantitative analysis of sulfate in water and soil extracts. Considered a conventional approach. | olympianwatertesting.comscispace.com |

| Turbidimetry | Measures the turbidity created by the precipitation of barium sulfate after adding barium chloride. | Rapid quantitative analysis of sulfate in water samples. | scispace.com |

| Colorimetry (Methylthymol Blue) | Sulfate precipitates with barium; excess barium chelates with a colored indicator. The amount of uncomplexed indicator is measured. | Automated analysis of sulfate in drinking water, groundwater, and industrial wastes. | nemi.gov |

| Ion Chromatography (IC) | Separates sulfate from other anions on a chromatography column, followed by detection (e.g., by conductivity). | Highly sensitive and selective quantification of sulfate in water samples. | olympianwatertesting.com |

| X-ray Absorption Near-Edge Structure (XANES) | Measures the absorption of X-rays at the sulfur K-edge, providing a spectrum characteristic of the sulfur's chemical state (oxidation state and bonding environment). | Speciation of sulfur forms (inorganic vs. organic sulfates) in solid samples like soil and aerosols. | nih.govresearchgate.net |

Monitoring of Atmospheric this compound Aerosols and Particulates

This compound can exist in the atmosphere as a particulate aerosol, originating from both natural sources (like sea spray) and anthropogenic emissions. nih.govtandfonline.com Monitoring these aerosols is essential for understanding air quality and climate processes.

The monitoring process typically involves collecting airborne particles followed by chemical analysis.

Particle Collection: Airborne particles are collected using filters or inertial separators like cascade impactors, which can sort particles by size. tandfonline.com The chemical nature of the filter is crucial to avoid artifacts during sampling.

Chemical Analysis: Once collected, the total sulfate content of the particles is determined using methods similar to those for water samples, such as ion chromatography. Flame photometry has also been used to determine the sodium content in maritime air aerosols to estimate the contribution from sea salt. tandfonline.com

Advanced Monitoring: More advanced instrumentation allows for near real-time analysis. For example, "ChemSpot" is an automated instrument that can monitor total sulfur content in aerosols, providing continuous data. nih.gov Other techniques, like single-particle mass spectrometry, can provide chemical composition information for individual aerosol particles. nasa.gov

Studies of atmospheric aerosols reveal that sulfate is a major component, often existing as "excess sulfate" from the gas-to-particle conversion of sulfur compounds, in addition to sea-salt sulfate. tandfonline.comtos.org The physical and chemical form of these sulfate-containing particles is critical to their environmental impact. tandfonline.com

Research on By-product Management and Waste Minimization for this compound

The industrial use and production of this compound, particularly as a byproduct in sectors such as battery manufacturing, mining, and the chemical industry, necessitates robust strategies for by-product management and waste minimization. acs.orgeitrawmaterials.eu Growing environmental regulations and a push towards a circular economy have spurred research into advanced treatment methods and resource recovery pathways to mitigate the environmental impact of this compound-rich effluents.

Advanced Treatment Technologies for this compound-Rich Industrial Wastewaters

Industrial wastewaters with high concentrations of this compound pose a significant treatment challenge. The discharge of such effluents can increase the total dissolved solids (TDS) and salinity of receiving water bodies. asrs.us Consequently, a range of advanced technologies has been investigated and implemented to remove, reduce, or recover this compound from these streams. samcotech.comresearchgate.net Key technologies include membrane filtration, electrodialysis, and crystallization processes.

Membrane Filtration: This category includes nanofiltration (NF) and reverse osmosis (RO), which are pressure-driven processes that separate ions from water.

Nanofiltration (NF) has proven to be a suitable and energy-efficient method for concentrating this compound from waste streams. researchgate.net NF membranes can achieve high rejection rates for divalent sulfate ions (SO₄²⁻) while allowing monovalent ions to pass through. researchgate.netmdpi.com Studies have demonstrated sulfate removal efficiencies of over 98% using specific NF membranes like the NF270. mdpi.comdeswater.com The performance, however, can be influenced by operating pressure, feed concentration, and the presence of other ions. researchgate.net

Reverse Osmosis (RO) is another effective membrane technology capable of removing a wide range of dissolved salts, including this compound, with rejection rates often reaching 98.4% to 99.0%. mdpi.com It operates at higher pressures than NF and is generally used for producing high-quality permeate water. samcotech.com

Electrodialysis (ED): This technology uses ion-exchange membranes and an electric potential to separate ions from a solution. researchgate.net For this compound-rich wastewater, ED can effectively deionize the stream, with studies showing sulfate removal efficiencies ranging from 95% to 98%. tandfonline.com The process is particularly useful for treating concentrates from other processes, like nanofiltration. tandfonline.com

Crystallization: Crystallization techniques aim to recover this compound as a solid product, which can then be reused.

Eutectic Freeze Crystallization (EFC) is an innovative technology that separates water as ice and salt as a pure crystalline product by cooling the solution to its eutectic point. uct.ac.zacoolseparations.nl This method is considered energy-efficient because the heat of fusion for ice is significantly lower than the heat of vaporization required for evaporative crystallization. coolseparations.nlrasayanjournal.co.in EFC has been successfully applied to recover this compound from complex industrial brines. coolseparations.nlntua.gr

Chemical Precipitation: This method involves adding chemical reagents to precipitate sulfate from the solution. A common approach is using lime followed by a proprietary reagent to precipitate ettringite, which can effectively reduce sulfate concentrations to below 100 mg/L. asrs.us Another option involves using barium salts to precipitate barium sulfate, a compound with very low water solubility. samcotech.com

Interactive Table: Comparison of Advanced Treatment Technologies for this compound

| Technology | Mechanism | Typical Removal/Recovery Efficiency | Key Advantages | Key Considerations |

| Nanofiltration (NF) | Pressure-driven membrane separation based on ion size and charge. | >98% sulfate rejection reported. mdpi.comdeswater.com | Energy-efficient for concentrating divalent ions; high flux rates. researchgate.netdeswater.com | Performance can be affected by feed concentration and scaling. researchgate.net |

| Reverse Osmosis (RO) | Pressure-driven membrane separation forcing solvent through a semipermeable membrane. | 98.4% - 99.0% sulfate rejection. mdpi.com | Produces high-purity water; effective for a wide range of salts. | Higher energy consumption than NF due to higher operating pressures. samcotech.com |

| Electrodialysis (ED) | Ion separation through ion-exchange membranes under an electric field. | 95% - 98% deionization efficiency. tandfonline.com | Effective for high-salinity streams; can be combined with other technologies. | Energy consumption can be high; membrane fouling is a concern. tandfonline.com |

| Eutectic Freeze Crystallization (EFC) | Cooling a solution to its eutectic point to simultaneously crystallize pure water (ice) and salt. | High recovery of pure this compound and water. uct.ac.zantua.gr | Low energy consumption compared to evaporation; produces high-purity products. coolseparations.nlrasayanjournal.co.in | Requires low operating temperatures; can be complex for multi-component brines. rasayanjournal.co.inresearchgate.net |

| Chemical Precipitation | Addition of chemicals (e.g., lime, barium salts) to form insoluble sulfate compounds. | Can lower sulfate to <100 mg/L. asrs.us | Effective for near-complete removal; can be integrated into existing systems. asrs.us | Generates sludge that requires disposal; cost of chemical reagents. asrs.ussamcotech.com |

Sustainable Resource Recovery and Circular Economy Approaches for this compound